3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride
Description
3H-Benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol; chloride is a quaternary ammonium salt featuring a benzimidazolium core, a 4-chlorophenyl group, a methanol substituent, and a chloride counterion. The benzimidazolium moiety confers cationic character, enhancing solubility in polar solvents, while the chlorophenyl and methanol groups influence steric and electronic properties. This compound is structurally distinct from neutral benzimidazole derivatives due to its ionic nature, which may render it suitable for applications in pharmaceuticals, catalysis, or ionic liquids .
Properties
CAS No. |
70939-94-5 |
|---|---|
Molecular Formula |
C14H12Cl2N2O |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride |
InChI |
InChI=1S/C14H11ClN2O.ClH/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17;/h1-9,14,18H;1H |
InChI Key |
CJGFINLRQCRBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=[N+]2C(C3=CC=C(C=C3)Cl)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Data |
|---|---|
| Molecular Formula | C14H12Cl2N2O |
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol; chloride |
| CAS Number | 70939-94-5 |
| InChI Key | CJGFINLRQCRBNT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC=[N+]2C(C3=CC=C(C=C3)Cl)O.[Cl-] |
This compound is a quaternary benzimidazolium salt, where the benzimidazole nitrogen is alkylated with a 4-chlorophenylmethanol group, resulting in a positively charged nitrogen center balanced by a chloride ion.
Preparation Methods Analysis
General Synthetic Strategy for Benzimidazolium Salts
The preparation of benzimidazolium salts typically involves a two-step alkylation process of the benzimidazole nucleus:
- N-alkylation of benzimidazole: The benzimidazole is first monoalkylated at the N-1 position by reacting with an alkyl halide under basic or neutral conditions.
- Quaternization: The monoalkylated benzimidazole is then further reacted with an alkyl halide or alkylating agent to form the quaternary ammonium salt.
This general approach has been validated in various studies, including the synthesis of benzimidazolium salts with different alkyl and alkoxy substituents.
Specific Preparation of 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol; chloride
Starting Materials
- Benzimidazole or its derivatives
- 4-chlorobenzyl chloride or related chlorophenylmethanol derivatives
- Base (e.g., sodium hydroxide)
- Solvents such as toluene, ethanol, or dichloromethane
Stepwise Synthesis Protocol
Based on the literature for similar benzimidazolium salts and the compound , the following preparation steps are typical:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve benzimidazole (4 mmol) in aqueous NaOH (50%) | Room temperature, stirring for 8 hours | Alkyl halide added dropwise to control reaction |
| 2 | Add 4-chlorobenzyl chloride (5 mmol) dropwise | Maintain room temperature, monitor by TLC | Formation of N-alkylated benzimidazole intermediate |
| 3 | Extract reaction mixture with chloroform (30 mL) | Separate organic layer | Removal of aqueous phase |
| 4 | Evaporate solvent under reduced pressure | Concentration of product | |
| 5 | React N-alkylated benzimidazole with chloromethyl alcohol or related alkylating agent in toluene | Reflux for 18–24 hours | Quaternization step to form benzimidazolium salt |
| 6 | Filter precipitated product, wash with ethyl acetate (15 mL) | Purification step | |
| 7 | Recrystallize product from ethanol to obtain pure crystals | Final purification |
This method yields the quaternary benzimidazolium salt with high purity and yields between 85–95%.
Alternative Synthetic Route via Direct Alkylation
In some cases, the quaternary benzimidazolium salt can be synthesized directly by reacting benzimidazole with chloromethyl derivatives under mild conditions:
- Reaction of benzimidazole with 4-chlorobenzyl chloride or chloromethyl chlorides in polar aprotic solvents (e.g., dimethyl sulfoxide) in the presence of a base such as potassium carbonate.
- Stirring at room temperature for several hours (e.g., 5 hours) to allow nucleophilic substitution.
- Work-up includes aqueous extraction, organic solvent washing, drying, and purification by column chromatography.
This method is exemplified by related benzimidazolium salts synthesis and provides moderate to high yields (up to 72%) with good crystallinity suitable for further characterization.
Reaction Mechanism Insights
- The initial alkylation involves nucleophilic attack of the benzimidazole nitrogen on the alkyl halide, forming an N-alkylbenzimidazole intermediate.
- Subsequent quaternization occurs via nucleophilic substitution on a chloromethyl alcohol derivative, generating the positively charged benzimidazolium ion.
- The chloride ion acts as a counterion to balance the charge.
- Reactions are typically monitored by thin-layer chromatography (TLC) and purified by recrystallization or column chromatography.
Comparative Table of Preparation Methods
| Method | Starting Materials | Solvent/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Two-step alkylation/quaternization | Benzimidazole + 4-chlorobenzyl chloride + chloromethyl alcohol | Aqueous NaOH, toluene reflux | 85–95 | Recrystallization in ethanol | High purity, widely used method |
| Direct alkylation in DMSO | Benzimidazole + 4-chlorobenzyl chloride | DMSO, K2CO3, room temperature | ~70 | Column chromatography | Suitable for sensitive derivatives |
| One-pot quaternization | Benzimidazole + chloromethyl halides | Toluene reflux, inert atmosphere | 85–95 | Filtration and recrystallization | Air and moisture stable products |
Research Findings and Discussion
- The quaternary benzimidazolium salts, including 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol; chloride , have been synthesized successfully using mild, reproducible methods under atmospheric conditions without the need for inert atmosphere in most cases.
- The products are stable in air and moisture, facilitating handling and storage.
- Purification by recrystallization from ethanol yields needle-like crystals suitable for further studies such as X-ray crystallography.
- The use of aqueous NaOH in the initial alkylation step enhances the nucleophilicity of benzimidazole and promotes efficient substitution.
- Alternative solvents like dimethyl sulfoxide allow for direct alkylation with good yields and facilitate purification by column chromatography.
- The chloride salt form is common due to the use of chloromethyl reagents and chloride counterions, contributing to the salt’s solubility and crystallinity.
Chemical Reactions Analysis
Types of Reactions
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole hydrides. Substitution reactions can result in various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in certain chemical reactions.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The compound may also interfere with the synthesis of essential biomolecules, such as nucleic acids and proteins, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Core Heterocycle Variations
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): Core: Neutral imidazole with nitro and chloromethyl substituents. Key Differences: Lacks the cationic benzimidazolium system and methanol group. The nitro group enhances electrophilicity, while chloromethyl may participate in nucleophilic substitution reactions. Synthesis: Prepared via SOCl₂-mediated chlorination of a benzyl alcohol precursor .
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () :
- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (): Core: Neutral 1,2,3-triazole with methanol and chlorophenyl groups. Key Differences: Smaller molecular weight (209.63 g/mol vs. The triazole ring is synthesized via click chemistry, differing from benzimidazolium alkylation pathways .
Physicochemical Properties
Spectral Data Comparison
IR Spectroscopy :
- ¹H-NMR: Target Compound: Anticipated deshielded benzimidazolium protons (δ 8–9 ppm), methanol –CH₂OH (δ 4–5 ppm), and aromatic chlorophenyl signals (δ 7.4–7.8 ppm). : Aromatic protons at δ 7.45–7.76 ppm and –CH₂Cl at δ 4.62 ppm . : Triazole proton at δ 9.55 ppm and aromatic protons at δ 6.86–7.26 ppm .
Key Contrasts and Limitations
Biological Activity
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride (CAS No. 70939-94-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings, supported by case studies and data tables.
Synthesis
The synthesis of 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride typically involves the reaction of 4-chlorobenzaldehyde with o-phenylenediamine in an appropriate solvent, followed by purification processes such as recrystallization. The molecular formula is C14H12Cl2N2O, indicating the presence of two chlorine atoms which may influence its biological properties .
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed promising results against various bacterial strains, suggesting that the presence of the benzimidazole moiety enhances antimicrobial efficacy. The compound's structure allows for interaction with microbial cell components, leading to inhibition of growth .
Cytotoxic Effects
In vitro studies have demonstrated that 3H-benzimidazol-1-ium derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds similar to 3H-benzimidazol-1-ium were tested against pancreatic cancer cells, showing a dose-dependent decrease in cell viability. The mechanism is believed to involve induction of apoptosis and disruption of cellular metabolism .
Cholinesterase Inhibition
Benzimidazole derivatives have been investigated for their potential as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. In silico studies have suggested that 3H-benzimidazol-1-ium may bind effectively to the active site of acetylcholinesterase, leading to enhanced cholinergic activity .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives demonstrated that 3H-benzimidazol-1-ium showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard protocols, yielding minimum inhibitory concentrations (MICs) that were lower than those for traditional antibiotics.
Case Study 2: Anti-Cancer Properties
Research published in a peer-reviewed journal highlighted the anti-cancer potential of benzimidazole derivatives, including 3H-benzimidazol-1-ium. The study involved testing on various cancer cell lines, revealing that the compound induced apoptosis and exhibited synergistic effects when combined with existing chemotherapeutic agents.
Q & A
Q. What are the standard synthetic routes for 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol; chloride, and how can purity be optimized?
Methodological Answer: A common approach involves multi-step condensation reactions. For example:
- Step 1: React 4-chlorobenzaldehyde with a benzimidazole precursor under acidic conditions to form the imidazolium intermediate.
- Step 2: Methanolysis or hydroxylation to introduce the methanol group.
- Step 3: Chloride counterion incorporation via ion exchange or direct crystallization.
Purity Optimization Strategies:
- Use high-purity solvents (e.g., anhydrous acetonitrile/methanol mixtures) to minimize byproducts .
- Recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) to remove unreacted starting materials.
- Monitor reaction progress via TLC (Rf values ~0.6–0.66 in ACN:MeOH 1:1) .
Q. Table 1: Key Reaction Parameters from Analogous Syntheses
| Parameter | Example Values | Source |
|---|---|---|
| Solvent System | ACN:MeOH (1:1) | |
| Melting Point Range | 300–342°C (dependent on substituents) | |
| Purity Validation | Elemental analysis (C, H, N ±0.3%) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H NMR: Focus on aromatic proton regions (δ 6.4–8.3 ppm) and imidazolium NH signals (δ ~4.1 ppm). Splitting patterns distinguish substituent positions .
- IR Spectroscopy: Key bands include C=N stretching (~1611–1621 cm⁻¹), aromatic C-H (~3120 cm⁻¹), and N-H (~3533 cm⁻¹) .
- Mass Spectrometry (FABMS): Parent ion detection (e.g., m/z 482–501 for analogous compounds) confirms molecular weight .
- Elemental Analysis: Validate stoichiometry (e.g., C: 52.70%, N: 11.17%) .
Critical Note: Cross-validate NMR and IR data with computational predictions (e.g., DFT for vibrational modes) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the optimization of reaction pathways for this compound?
Methodological Answer:
- Reaction Pathway Simulation: Use density functional theory (DFT) to calculate activation energies for intermediate steps (e.g., benzimidazole ring closure or chloride ion incorporation) .
- Transition State Analysis: Identify rate-limiting steps (e.g., steric hindrance at the 4-chlorophenyl group) using software like Gaussian or ORCA.
- Solvent Effects: Employ COSMO-RS models to predict solvent interactions and optimize dielectric environments .
Case Study: For analogous imidazolium salts, DFT-guided optimization reduced reaction times by 30% by identifying optimal protonation sites .
Q. What strategies are recommended for resolving contradictions between experimental and theoretical spectral data?
Methodological Answer:
- Multi-Technique Validation: If NMR shifts deviate from DFT predictions, validate using NOESY (for spatial proximity) or HSQC (for carbon-proton coupling) .
- Isotopic Labeling: Introduce deuterium at reactive sites (e.g., NH groups) to clarify splitting patterns in overlapping regions .
- Literature Benchmarking: Compare experimental IR bands (e.g., C=N at 1621 cm⁻¹) with published data for structurally similar benzimidazolium derivatives .
Example Workflow:
Perform DFT-calculated NMR chemical shifts.
Overlay experimental and theoretical spectra to identify outliers.
Adjust computational parameters (e.g., solvent dielectric constant) iteratively .
Q. How can reaction conditions (e.g., temperature, solvent) be systematically optimized to improve yield and selectivity?
Methodological Answer:
- Design of Experiments (DoE): Use a factorial design to test variables (e.g., temperature: 60–100°C; solvent polarity: MeOH vs. DMF) .
- Kinetic Profiling: Monitor reaction progress via in-situ FTIR to identify optimal reaction times and avoid over-oxidation.
- Byproduct Analysis: Employ LC-MS to detect side products (e.g., dechlorinated intermediates) and adjust stoichiometry accordingly .
Q. Table 2: Solvent Impact on Yield (Hypothetical Data)
| Solvent | Dielectric Constant | Yield (%) | Selectivity (%) |
|---|---|---|---|
| MeOH | 32.7 | 68 | 82 |
| DMF | 36.7 | 75 | 78 |
| ACN | 37.5 | 72 | 85 |
Recommendation: Higher dielectric solvents (e.g., ACN) enhance ion pairing, improving chloride incorporation .
Q. What environmental and stability considerations are critical for long-term storage of this compound?
Methodological Answer:
Q. How can mechanistic studies (e.g., kinetic isotope effects) elucidate the reaction pathway for chloride ion incorporation?
Methodological Answer:
- Isotopic Labeling: Synthesize the compound with deuterated methanol (CD₃OD) to track proton transfer steps via MS/MS fragmentation .
- Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated variants to identify rate-determining steps (e.g., KIE >1 indicates H-transfer involvement) .
- Computational Mapping: Use QM/MM simulations to model chloride ion interactions with the benzimidazolium framework during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
